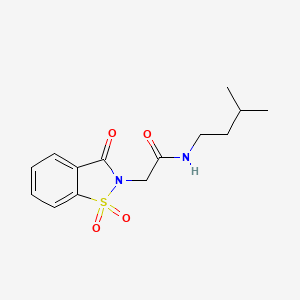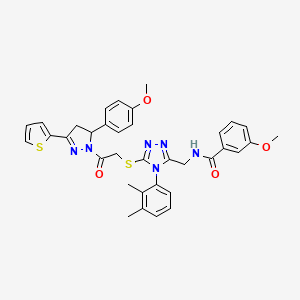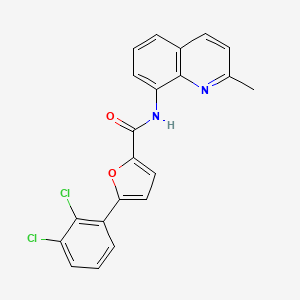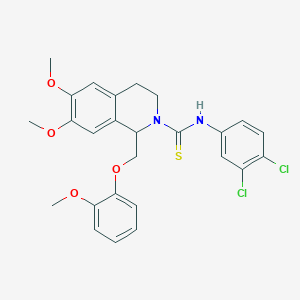![molecular formula C25H24N2O2 B11457211 3-[4-(diphenylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B11457211.png)
3-[4-(diphenylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(diphenylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring fused with a piperazine moiety, which is further substituted with a diphenylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diphenylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxybenzaldehyde with piperazine derivatives in the presence of a suitable catalyst can lead to the formation of the benzofuran ring. The diphenylmethyl group is then introduced through a substitution reaction using diphenylmethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(diphenylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diphenylmethyl chloride in the presence of triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(diphenylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(diphenylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound is believed to modulate neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. This modulation can lead to altered neurotransmission, which may explain its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 3-(4-arylpiperazin-1-yl)cinnolines
- 3-(piperazin-1-yl)-1,2-benzothiazole
Uniqueness
3-[4-(diphenylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is unique due to its specific structural features, such as the combination of a benzofuran ring with a diphenylmethyl-substituted piperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C25H24N2O2/c28-25-22-14-8-7-13-21(22)24(29-25)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23-24H,15-18H2 |
InChI Key |
AJBUCGHBYQXDPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C(=O)O2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11457134.png)
![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11457136.png)

![1-Methyl-4-(3,4,5-trimethoxyphenyl)-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11457145.png)

![2-Methoxy-N-{4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11457163.png)
![N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11457167.png)
![3-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11457171.png)
![2-{1-(1,3-benzothiazol-2-yl)-3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11457177.png)
![6-methyl-2-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11457182.png)
![ethyl 4-[9-(5-bromo-2-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoate](/img/structure/B11457195.png)


![ethyl 6-(4-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457234.png)
